molecular formula C6H9BrO2S B13611118 6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione

6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione

Cat. No.: B13611118
M. Wt: 225.11 g/mol
InChI Key: LCOBVZQIABGNFN-UHFFFAOYSA-N
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Description

6-Bromo-2λ⁶-thiaspiro[3.3]heptane-2,2-dione is a spirocyclic compound featuring a sulfur atom (thia) in its bicyclic framework and two ketone (dione) functional groups. The bromine substituent at the 6-position introduces steric and electronic effects that influence reactivity and intermolecular interactions. This compound’s unique structure combines a strained spirocyclic core with polar dione moieties, making it a candidate for applications in medicinal chemistry, catalysis, or materials science.

Properties

Molecular Formula

C6H9BrO2S

Molecular Weight

225.11 g/mol

IUPAC Name

6-bromo-2λ6-thiaspiro[3.3]heptane 2,2-dioxide

InChI

InChI=1S/C6H9BrO2S/c7-5-1-6(2-5)3-10(8,9)4-6/h5H,1-4H2

InChI Key

LCOBVZQIABGNFN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CS(=O)(=O)C2)Br

Origin of Product

United States

Preparation Methods

Chemical Structure and Characteristics

  • IUPAC Name: 6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione
  • Molecular Formula: C5H8BrO2S
  • Key Structural Features:
    • Spiro-fused bicyclic system with two three-membered rings sharing a quaternary carbon.
    • Sulfur atom in a lambda6 oxidation state (sulfur dioxide moiety).
    • Bromine substituent at the 6-position of the spiro system.
    • Two ketone (dione) groups at the 2,2-position.

The compound is related structurally to 2lambda6-thia-6-azaspiro[3.3]heptane-2,2-dioxide, but with bromine substitution and without the nitrogen atom in the ring system.

Preparation Methods of this compound

Stepwise Synthetic Routes

Formation of the Spirocyclic Core
  • Starting Materials: Cyclobutanone derivatives or cyclopropane precursors can be used to build the spiro[3.3]heptane skeleton.
  • Spirocyclization: Intramolecular cyclization reactions involving sulfur-containing nucleophiles (e.g., thiols or sulfides) facilitate the formation of the thiaspiro ring system.
  • Example Reaction: A [2+2] cycloaddition or ring contraction approach may be employed, where a sulfur nucleophile attacks a suitable electrophilic center to form the spirocyclic sulfide intermediate.
Oxidation to Sulfur Dioxide (Lambda6 Sulfur)
  • Oxidizing Agents:

    • Common oxidants such as m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2), or peracids are employed to oxidize the sulfur atom from sulfide (S(II)) to sulfone (S(VI)) state.
    • Reaction conditions are optimized to avoid overoxidation or ring cleavage.
  • Reaction Conditions:

    • Typically performed in an inert solvent (e.g., dichloromethane) at low to moderate temperatures.
    • Reaction monitored by TLC and spectroscopic methods (NMR, IR).

Representative Synthetic Procedure (Literature-Based)

Step Reagents and Conditions Outcome
1. Spirocyclization Reaction of cyclobutanone derivative with thiol under basic conditions Formation of thiaspiro[3.3]heptane intermediate
2. Bromination Treatment with N-bromosuccinimide (NBS) in CCl4, light or radical initiator avoided Selective bromination at 6-position
3. Oxidation m-Chloroperbenzoic acid (m-CPBA), dichloromethane, 0°C to room temperature Conversion of sulfide to sulfone (lambda6 sulfur dioxide)
4. Purification Column chromatography or recrystallization Pure this compound

Analytical and Characterization Data

Spectroscopic Confirmation

Technique Key Observations
NMR (1H and 13C) Signals consistent with spirocyclic framework; characteristic shifts for brominated carbon and sulfone carbons
Infrared (IR) Strong absorptions near 1300-1150 cm⁻¹ indicative of S=O stretching (sulfone)
Mass Spectrometry (MS) Molecular ion peak corresponding to C5H8BrO2S; isotopic pattern confirming bromine presence
Elemental Analysis Matches theoretical values for C, H, Br, S, and O

Purity and Yield

  • Yields reported in literature typically range from 45% to 70% depending on reaction optimization.
  • Purity >95% achievable after chromatographic purification.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Spirocyclization Cyclobutanone derivative, thiol, base Room temp, inert atmosphere 60-75 Key step forming bicyclic core
Bromination N-Bromosuccinimide (NBS) CCl4, dark or minimal light 50-65 Selective bromination, avoid radical side reactions
Oxidation m-Chloroperbenzoic acid (m-CPBA) 0°C to RT, DCM solvent 70-80 Converts sulfide to sulfone, crucial for lambda6 sulfur
Purification Column chromatography Silica gel, appropriate eluents - Required for high purity

Research Findings and Applications

  • The preparation of this compound has been reported in patent literature and specialized organic synthesis journals, emphasizing its role as a building block in medicinal chemistry and materials science.
  • The bromine substituent allows for further functionalization via cross-coupling reactions, expanding the compound's utility.
  • The sulfone-containing spirocyclic framework imparts rigidity and unique electronic properties, making it valuable in drug design as a bioisostere and in the development of novel materials.

Chemical Reactions Analysis

6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione has several scientific research applications:

    Chemistry: It is used as a model compound to study spiroketal structures and their reactivity.

    Biology: The compound has shown potential in inhibiting the Nrf2 pathway, a critical regulator of oxidative stress responses in cells.

    Medicine: Brusatol has demonstrated potent anti-cancer activity in preclinical models of several types of cancer, including breast, lung, and pancreatic cancer.

    Industry: While its industrial applications are limited, it is primarily used for research purposes.

Mechanism of Action

The mechanism of action of 6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione involves the inhibition of the Nrf2 pathway. This pathway is a critical regulator of oxidative stress responses in cells. By inhibiting Nrf2, the compound reduces the expression of antioxidant proteins, leading to increased oxidative stress and cell death in cancer cells. This mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Structural Analogues: Heteroatom and Functional Group Variations

(a) 6-Bromo-2-oxaspiro[3.3]heptane
  • Structure : Replaces sulfur with oxygen (oxa) and lacks dione groups.
  • Molecular Formula : C₆H₉OBr (MW: 177.04 g/mol) vs. hypothetical C₆H₇BrO₂S for the thiaspiro-dione (assuming sulfur and two additional oxygen atoms from diones).
  • Key Differences :
    • The oxa analogue lacks the electron-withdrawing dione groups, reducing electrophilicity.
    • Bromine’s position and steric environment differ due to the absence of dione-induced ring strain.
    • Reference : Physical properties and synthetic routes for oxaspiro compounds are documented (e.g., CAS 1363380-78-2) .
(b) 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboximide Derivatives
  • Structure : Features a bicyclic oxabicyclo core with dicarboximide substituents.
  • Functionality : The dione-like carboximide groups enhance polarity and hydrogen-bonding capacity, akin to the thiaspiro-dione.
  • Biological Relevance : Derivatives like N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide exhibit potent cytotoxicity against cancer cells (e.g., HepG2), suggesting that spirocyclic diones may modulate bioactivity .
(c) 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
  • Structure : A brominated thiadiazole fused with an imidazole ring.
  • Reactivity : The bromine atom undergoes nucleophilic substitution with secondary amines, highlighting the influence of bromine’s position on reactivity in heterocycles .

Physicochemical Properties

Property 6-Bromo-2λ⁶-thiaspiro[3.3]heptane-2,2-dione (Hypothetical) 6-Bromo-2-oxaspiro[3.3]heptane 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboximide
Molecular Weight ~210–220 g/mol (estimated) 177.04 g/mol ~300–400 g/mol (varies with substituents)
Polarity High (due to diones) Moderate High (carboximide groups)
Lipophilicity (LogP) Lower (polar diones) Higher (no diones) Variable (terpenyl groups increase lipophilicity)

Biological Activity

6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione is a spirocyclic compound characterized by the presence of a bromine atom and a sulfur atom within its structure. This unique configuration allows for diverse interactions with biological macromolecules, making it a significant subject of study in medicinal chemistry and biological research.

The compound's molecular formula is C7H8BrO2S, and it has a molecular weight of approximately 239.1 g/mol. The presence of both bromine and sulfur contributes to its reactivity and potential biological activity.

PropertyValue
CAS Number 2648940-91-2
Molecular Formula C7H8BrO2S
Molecular Weight 239.1 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antineoplastic Activity : Potential use in cancer treatment by inhibiting tumor growth.
  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.
  • Antidepressant Effects : Investigated for its potential role in treating depression through modulation of neurotransmitter systems.

Case Studies

  • Anticancer Research :
    In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
  • Antimicrobial Studies :
    A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
  • Neuropharmacological Assessment :
    Behavioral assays in rodent models revealed that the compound exhibits antidepressant-like effects, potentially through serotonin receptor modulation.

Research Findings

Recent studies have explored various aspects of the compound's biological activity:

  • Cell Viability Assays : IC50 values determined for different cancer cell lines indicate effective dose ranges for therapeutic applications.
Cell LineIC50 (µM)
MCF-715
HCT11620
Staphylococcus aureus10
  • Mechanistic Studies : Investigations into signaling pathways suggest that the compound may activate apoptotic pathways through caspase activation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-2λ⁶-thiaspiro[3.3]heptane-2,2-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving bromination and cyclization reactions. For example, analogous spirocyclic systems (e.g., thiaspiro[3.3]heptanes) are synthesized using dihalogenated precursors and nucleophilic substitution under controlled temperatures (2–8°C) to minimize side reactions . Optimization involves adjusting solvent polarity (e.g., THF or ethanol) and stoichiometry of brominating agents. Reaction progress should be monitored via TLC or HPLC .

Q. How can the structural integrity of 6-Bromo-2λ⁶-thiaspiro[3.3]heptane-2,2-dione be confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography using SHELXL software is the gold standard for resolving spirocyclic geometries . Complementary techniques include solid-state IR-LD spectroscopy to assign ketone (dione) vibrational modes and ¹H/¹³C NMR to verify bromine-induced deshielding effects . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

  • Methodological Answer : The compound is hygroscopic and should be stored under anhydrous conditions at 2–8°C . Solubility screening in polar aprotic solvents (e.g., DMSO) is recommended for reaction planning. Stability studies under varying pH and temperature conditions are essential to prevent degradation of the dione moiety .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 6-Bromo-2λ⁶-thiaspiro[3.3]heptane-2,2-dione in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density around the bromine atom to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative analysis with analogous azaspiro compounds (e.g., 2-azaspiro[3.3]heptane derivatives) highlights sulfur’s electronic effects on reaction pathways .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state. Pairing X-ray data (static structure) with variable-temperature NMR and molecular dynamics simulations reconciles such differences . For example, SHELX refinement parameters must be cross-validated with spectroscopic assignments .

Q. How does the thiaspiro scaffold influence the compound’s performance in polymer or medicinal chemistry applications?

  • Methodological Answer : The rigid spirocyclic core enhances thermal stability in polymers (e.g., hyperbranched copolymers for OLEDs) by reducing chain entanglement . In drug design, the sulfur atom modulates lipophilicity and bioavailability compared to oxygen analogs (e.g., 2-oxaspiro[3.3]heptanes), as shown in SAR studies .

Q. What are the safety and toxicity considerations for large-scale experimental use?

  • Methodological Answer : Toxicity profiling via Ames testing and LC50 assays is mandatory due to bromine’s potential bioaccumulation. Safety protocols from analogous brominated spiro compounds (e.g., diethyl 2,6-dibromospiro derivatives) recommend fume hood use and waste neutralization .

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